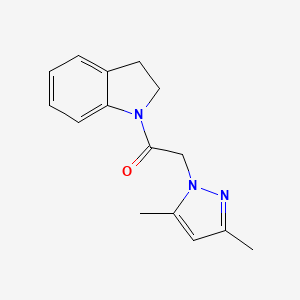
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide, also known as EMT, is a small molecule inhibitor that has gained attention in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that is involved in the regulation of cellular redox balance. By inhibiting TrxR, this compound disrupts the redox balance of cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to protect against oxidative stress-induced damage in various tissues, including the liver and brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide in lab experiments is its specificity for TrxR. This allows researchers to study the effects of TrxR inhibition on cancer cells and other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound dosing and administration for in vivo studies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in cancer treatment.
Synthesis Methods
The synthesis method of N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiophenol with ethyl 2-bromo-2-methylbenzoate to form 2-ethylthio-3-(2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with thiosemicarbazide to form this compound. The synthesis method of this compound has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.
properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-thiophen-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-19(15-7-5-4-6-12(15)2)17(20)14-11-22-16(18-14)13-8-9-21-10-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDYOSPDRYRDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CSC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)

![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)


![(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645730.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)

![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)

![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)
